2-(3-Butoxyphenyl)acetamide
Description
2-(3-Butoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a butoxy group at the 3-position and an acetamide moiety at the 2-position. However, the bulky butoxy substituent may also reduce metabolic stability due to increased susceptibility to oxidative degradation .
Properties
CAS No. |
89790-03-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-butoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-7-15-11-6-4-5-10(8-11)9-12(13)14/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14) |
InChI Key |
IGYJZDWOEFWNFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Butoxyphenyl)acetamide can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 3-butoxyphenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired amide by the action of ammonia or an amine .
Industrial Production Methods
On an industrial scale, the synthesis of 2-(3-Butoxyphenyl)acetamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Butoxybenzoic acid or butoxybenzyl alcohol.
Reduction: Butoxyphenylamine.
Substitution: Bromobutoxyphenylacetamide or nitrobutoxyphenylacetamide.
Scientific Research Applications
2-(3-Butoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural features, biological activities, and research findings for 2-(3-Butoxyphenyl)acetamide and its analogs:
Key Research Findings and Trends
Substituent Effects on Enzyme Inhibition :
- In 17β-HSD2 inhibition studies, acetamides with hydrophobic N-alkyl chains (e.g., N-butyl in compound 15) showed enhanced activity compared to unmodified analogs like 2-(3-chloro-4-hydroxyphenyl)acetamide (S11) . This suggests that the butoxy group in 2-(3-Butoxyphenyl)acetamide may similarly improve interactions with hydrophobic enzyme pockets.
- Conversely, polar substituents (e.g., hydroxyl) reduced activity, highlighting the importance of lipophilicity in target binding .
Role of Regiochemistry: emphasizes the critical impact of substituent positioning. A prior study incorrectly assigned 2-(3-hydroxyphenyl)acetamide sulfate as M1, later corrected to the ortho-isomer (2-(2-hydroxyphenyl)acetamide sulfate) . This underscores that even minor positional changes (meta vs. ortho) can drastically alter biological behavior.
Antimicrobial and Agrochemical Applications :
- Acetamides with heterocyclic appendages (e.g., benzothiazole in or triazole in WH7) demonstrate targeted bioactivity, such as auxin-like plant growth regulation or antimicrobial effects . The butoxy group in 2-(3-Butoxyphenyl)acetamide may offer similar versatility in agrochemical or pharmaceutical design.
Metabolic Stability and Solubility: Compounds with charged groups (e.g., diethylamino in ) exhibit improved water solubility, whereas longer alkoxy chains (e.g., butoxy) may compromise metabolic stability due to oxidative vulnerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
